p-(4,5-Dihydro-3-methyl-1H-pyrazol-1-yl)benzenesulphonic acid
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Overview
Description
p-(4,5-Dihydro-3-methyl-1H-pyrazol-1-yl)benzenesulphonic acid is a heterocyclic compound that features a pyrazole ring fused with a benzene sulfonic acid group. This compound is part of the pyrazole family, which is known for its diverse biological and pharmacological activities. The unique structure of this compound makes it a valuable subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-(4,5-Dihydro-3-methyl-1H-pyrazol-1-yl)benzenesulphonic acid typically involves the cyclization of appropriate precursors. One common method is the Claisen–Schmidt-type aldol-crotonic condensation of 3-acetyl-5-nitropyridine derivatives with aromatic aldehydes, followed by cyclization with hydrazine hydrate in acetic acid . This method provides a straightforward route to the desired pyrazole derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity. For example, the use of Amberlyst-70 as a heterogeneous catalyst offers eco-friendly attributes and simplifies the reaction workup .
Chemical Reactions Analysis
Types of Reactions
p-(4,5-Dihydro-3-methyl-1H-pyrazol-1-yl)benzenesulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can modify the pyrazole ring or the benzene sulfonic acid group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate for cyclization, strong oxidizing agents for oxidation, and reducing agents like sodium borohydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can introduce various functional groups onto the benzene or pyrazole rings .
Scientific Research Applications
p-(4,5-Dihydro-3-methyl-1H-pyrazol-1-yl)benzenesulphonic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of p-(4,5-Dihydro-3-methyl-1H-pyrazol-1-yl)benzenesulphonic acid involves its interaction with specific molecular targets. For instance, it can inhibit acetylcholinesterase activity, affecting neural transmission . The compound’s structure allows it to fit into the active sites of enzymes, thereby modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid: This compound shares a similar pyrazole and benzene sulfonic acid structure but differs in the oxidation state of the pyrazole ring.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Another derivative with a similar core structure but different substituents on the benzene ring.
Uniqueness
p-(4,5-Dihydro-3-methyl-1H-pyrazol-1-yl)benzenesulphonic acid stands out due to its specific substitution pattern and the presence of the sulfonic acid group, which imparts unique chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .
Properties
CAS No. |
85554-81-0 |
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Molecular Formula |
C10H12N2O3S |
Molecular Weight |
240.28 g/mol |
IUPAC Name |
4-(5-methyl-3,4-dihydropyrazol-2-yl)benzenesulfonic acid |
InChI |
InChI=1S/C10H12N2O3S/c1-8-6-7-12(11-8)9-2-4-10(5-3-9)16(13,14)15/h2-5H,6-7H2,1H3,(H,13,14,15) |
InChI Key |
OIIYGQQTABANCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(CC1)C2=CC=C(C=C2)S(=O)(=O)O |
Origin of Product |
United States |
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